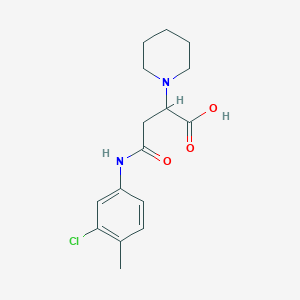

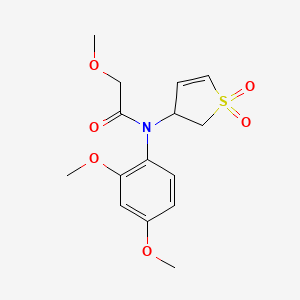

4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

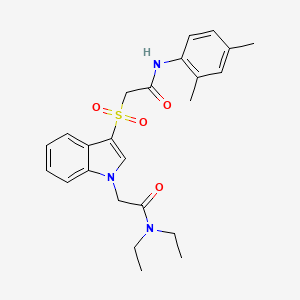

The compound “4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The presence of the chloro and methyl groups on the phenyl ring could potentially affect the compound’s reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amino group might participate in reactions involving nucleophilic substitution, while the carboxylic acid group could be involved in acid-base reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylic acid might increase its solubility in water .Scientific Research Applications

Species Differences in Biotransformation

One study focused on the species-specific biotransformation of a structurally related compound, showcasing the diverse metabolic pathways across different organisms. This research highlights the complexity of predicting drug metabolism and the importance of considering species differences in pharmaceutical development (Pottier, Busigny, & Raynaud, 1978).

Aurora Kinase Inhibitor

Research on compounds with similar structures has indicated their potential as Aurora kinase inhibitors, which could be useful in cancer treatment. The specific mechanisms through which these compounds inhibit Aurora A, an enzyme critical for cell division, underline their potential therapeutic applications (ロバート ヘンリー,ジェームズ, 2006).

Oxindole Synthesis via Palladium-catalyzed CH Functionalization

Another study explored the synthesis of oxindole derivatives through Palladium-catalyzed CH functionalization, a method that could be relevant for creating structurally related compounds. This approach demonstrates the utility of palladium catalysis in constructing complex organic molecules, which can have various applications in drug development and synthetic chemistry (Magano, Kiser, Shine, & Chen, 2014).

Antimicrobial Activity of Derivatives

The synthesis and study of N-substituted-β-amino acid derivatives containing phenyl, benzo[b]phenoxazine, and quinoxaline moieties have shown promising antimicrobial activities. This research indicates the potential of structurally related compounds in developing new antimicrobial agents, addressing the growing need for novel antibiotics (Mickevičienė et al., 2015).

Antimycobacterial Spiro-piperidin-4-ones

A study on the synthesis and biological evaluation of spiro-piperidin-4-ones revealed significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting the utility of these compounds in developing new treatments for tuberculosis. The research highlights the importance of structural innovation in combating drug-resistant strains of tuberculosis (Kumar et al., 2008).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-(3-chloro-4-methylanilino)-4-oxo-2-piperidin-1-ylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN2O3/c1-11-5-6-12(9-13(11)17)18-15(20)10-14(16(21)22)19-7-3-2-4-8-19/h5-6,9,14H,2-4,7-8,10H2,1H3,(H,18,20)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTULENSZUZQIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC(C(=O)O)N2CCCCC2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(sec-butyl)-N2-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2358306.png)

![N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}propanamide](/img/structure/B2358311.png)

![3-butyl-8-cyclohexyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358317.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2358320.png)

![(Z)-ethyl 2-(6-((2,6-difluorobenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2358322.png)

![N-(3-fluorophenyl)-2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2358329.png)